Kemptide Phospho-Ser5
Description
Historical Context and Development of Kemptide as a Model Peptide
The story of Kemptide begins with the need for a specific, reliable, and reproducible substrate for studying PKA. Early research on protein kinases often utilized natural protein substrates, such as histones, which presented several disadvantages, including variability between preparations and phosphorylation by other kinases. cymitquimica.com To overcome these limitations, the synthetic peptide Kemptide was designed.
Kemptide's sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, was derived from the phosphorylation site of porcine liver pyruvate (B1213749) kinase, a natural substrate of PKA. umn.edu This design ensured high specificity for PKA. The arginine residues at positions -3 and -2 relative to the phosphorylation site (Serine-5) are critical for recognition by the kinase. The development of Kemptide in 1977 was a significant milestone, providing researchers with a standardized and highly specific tool for investigating PKA activity. frontiersin.org
Significance of Kemptide in the Advancement of Protein Kinase Research Methodologies
The introduction of Kemptide revolutionized protein kinase research by enabling the development of robust and quantitative assays for PKA activity. The core principle of these assays is the measurement of the transfer of a phosphate (B84403) group from ATP to the serine residue of Kemptide, resulting in the formation of Kemptide Phospho-Ser5.
Initially, these assays predominantly used radioactively labeled ATP, specifically [γ-³²P]ATP. The amount of radioactivity incorporated into Kemptide served as a direct measure of PKA activity. nih.gov While highly sensitive, this method posed safety risks and required specialized handling and disposal procedures.
Subsequent innovations led to the development of non-radioactive assays. One widely used method involves fluorescently labeling Kemptide. nih.gov The addition of a phosphate group to form this compound introduces two negative charges, causing a change in the peptide's net charge and electrophoretic mobility. nih.govresearchgate.net This mobility shift allows for the separation of the phosphorylated and unphosphorylated forms of Kemptide on an agarose (B213101) gel, with the resulting fluorescent bands being quantifiable. nih.govnih.gov
The availability of synthetic this compound as a standalone research compound has further expanded its utility. It can serve as a standard in kinase assays for calibration and as a substrate for studying protein phosphatases, the enzymes responsible for removing phosphate groups.
Detailed Research Findings
The utility of Kemptide and its phosphorylated form, this compound, is underscored by a wealth of research findings that have clarified the kinetics and regulation of PKA. Pre-steady-state kinetic analysis using rapid quench flow techniques has revealed the detailed mechanism of Kemptide phosphorylation. These studies have shown a rapid "burst" of phosphokemptide production, indicating that the phosphorylation step itself is very fast, followed by a slower, steady-state rate that is likely limited by the release of the product, ADP. nih.gov
The specificity of Kemptide for PKA has been a key factor in its widespread adoption. Studies comparing Kemptide with other substrates, like histone IIa, demonstrated that the cAMP-stimulated phosphorylation of Kemptide was exclusively catalyzed by PKA, whereas a significant portion of histone phosphorylation was due to other kinases. cymitquimica.com This high specificity is crucial for accurately measuring PKA activity in complex biological samples like cell homogenates.
Furthermore, the development of non-radioactive assays based on fluorescently labeled Kemptide has been validated against traditional radioactive methods, showing similar kinetics and providing a safer and more convenient alternative for researchers. biocat.com These assays have been successfully used to measure basal and stimulated PKA activity in various cell types. biocat.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₆₂N₁₃O₁₂P | genscript.com |
| Molecular Weight | 851.89 g/mol | genscript.com |
| Sequence | {Leu}{Arg}{Arg}{Ala}{pSer}{Leu}{Gly} | |
| Purity | Typically ≥95% or ≥98% for commercial products | genscript.com |
| Appearance | Solid | cymitquimica.com |
Table 2: Key Research Applications of this compound
| Application | Description | Key Findings/Advantages |
|---|---|---|
| PKA Activity Assays | The formation of this compound is quantified to measure PKA activity. | Highly specific for PKA, enabling accurate measurement in complex mixtures. Both radioactive and non-radioactive methods are well-established. cymitquimica.comnih.gov |
| Kinetic Studies | Used to determine the kinetic parameters of PKA, such as Kₘ and k꜀ₐₜ. | Pre-steady-state analysis revealed a rapid phosphorylation step followed by rate-limiting product release. nih.gov |
| Assay Standardization | Commercially available this compound can be used as a standard to calibrate kinase assays. | Ensures consistency and comparability of results across different experiments and laboratories. |
| Protein Phosphatase Studies | Serves as a substrate for protein phosphatases that dephosphorylate phosphoserine residues. | Allows for the investigation of the activity and specificity of enzymes that counteract the effects of PKA. |
| Mobility Shift Assays | The change in charge upon phosphorylation allows for separation of phosphorylated and unphosphorylated Kemptide by electrophoresis. | Provides a clear and quantifiable readout in non-radioactive assays. nih.govresearchgate.net |
Properties
Molecular Formula |
C₃₂H₆₂N₁₃O₁₂P |
|---|---|
Molecular Weight |
851.89 |
sequence |
One Letter Code: LRRA-pSer-LG |
Origin of Product |
United States |
Enzymatic Interactions and Catalytic Specificity of Kemptide Phosphorylation
Kemptide as a Canonical Substrate for cAMP-Dependent Protein Kinase (PKA)
Kemptide, a synthetic heptapeptide (B1575542) with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a well-established and specific substrate for the catalytic subunit of cAMP-dependent protein kinase (PKA) nih.govmedchemexpress.compromega.com. Derived from the phosphorylation site sequence of porcine liver pyruvate (B1213749) kinase, it is recognized as a canonical serine substrate for PKA and is widely utilized in kinase activity assays nih.gov. The optimal recognition motif for PKA phosphorylation is the sequence Arg-Arg-X-Ser/Thr, and Kemptide's sequence fits this consensus, making it an efficient target for the enzyme nih.govnih.gov.
Table 1: Michaelis-Menten Kinetic Parameters for PKA-Mediated Kemptide Phosphorylation
| PKA Form | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| PKA Cα (Wild-Type) | S-Kemptide | 59.5 | 30.2 | 0.51 |
| PKA Cα (Wild-Type) | T-Kemptide | 1481 | 4.8 | 0.003 |
| PKA Catalytic Subunit | Kemptide | 4.9 ± 1.4 | 21 (linear phase) | 4.29 |
| PKA Catalytic Subunit | Kemptide | ~10 | Not Reported | Not Reported |
Data compiled from multiple research findings. S-Kemptide contains serine at the phosphorylation site, while T-Kemptide contains threonine. nih.govmedchemexpress.comnih.govproteinkinase.biz
The activity of PKA is critically dependent on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) researchgate.netyoutube.comyoutube.com. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits youtube.comyoutube.com. The phosphorylation of substrates like Kemptide is therefore directly regulated by the concentration of cAMP. Furthermore, research has shown that the substrate itself can influence the activation of PKA. For instance, Kemptide has been observed to enhance the activation of PKA type I by cAMP, suggesting a cooperative mechanism where substrate binding can lower the concentration of cAMP required for kinase activation researchgate.net.
The specificity of PKA for its substrates is largely determined by the amino acid sequence surrounding the phosphorylation site. For Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), the two adjacent arginine residues at the P-3 and P-2 positions (relative to the serine at P0) are of paramount importance for recognition by the PKA catalytic site nih.govresearchgate.net. Molecular dynamics simulations and kinetic studies have demonstrated that these basic residues, particularly arginine, are crucial specificity determinants nih.govresearchgate.net. Substitution of either of these arginines with other amino acids, such as alanine (B10760859), lysine, or histidine, leads to a significant increase in the Km value, indicating a weaker binding affinity and less efficient phosphorylation nih.govresearchgate.net. These arginine residues form key electrostatic interactions with acidic residues within the PKA catalytic cleft, anchoring the peptide in the correct orientation for phosphoryl transfer nih.gov.
Specific residues within the catalytic subunit of PKA are instrumental in recognizing Kemptide and catalyzing its phosphorylation.
DFG+1 Phenylalanine (Phe-187) : This residue, located immediately after the conserved DFG motif in the activation loop, is a primary determinant of the kinase's strong preference for serine over threonine substrates nih.gov. The bulky phenyl side chain of Phe-187 sterically hinders the binding of substrates with a threonine at the phosphorylation site. Mutating this phenylalanine to a smaller, β-branched amino acid like valine can switch the enzyme's specificity, making it more efficient at phosphorylating a threonine-containing Kemptide analog than the native serine-containing version nih.gov.
Glutamic Acid-203 (Glu-203) : This acidic residue is located in the peptide-positioning loop and plays a role in recognizing the basic residues of the substrate. Structural and kinetic studies have shown that Glu-203 interacts with the arginine at the P-2 position of Kemptide nih.govnih.gov. This interaction helps to properly position the peptide within the active site.
Tyrosine-204 (Tyr-204) : Positioned adjacent to Glu-203, Tyr-204 is crucial for global peptide recognition and contributes significantly to the binding of Kemptide nih.gov. The aromatic side chain of Tyr-204 is highly conserved and essential for optimal peptide binding nih.gov. Mutation of Tyr-204 to alanine (Y204A) dramatically reduces the catalytic efficiency of PKA for Kemptide, highlighting its importance in substrate recognition and catalysis nih.gov.
Table 2: Impact of PKA Catalytic Subunit Mutations on Kemptide Phosphorylation Kinetics
| PKA Cα Mutant | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Fold Change in Efficiency vs. WT |
|---|---|---|---|---|---|
| F187V | S-Kemptide | 240.2 | 47.9 | 0.20 | -2.55 |
| F187V | T-Kemptide | 48.2 | 26.6 | 0.55 | +183.3 |
| F187I | S-Kemptide | 237.9 | 23.9 | 0.10 | -5.1 |
| F187I | T-Kemptide | 53.6 | 29.8 | 0.56 | +186.7 |
| F187T | S-Kemptide | 59.3 | 12.3 | 0.21 | -2.43 |
This table illustrates how mutations at the DFG+1 position (Phe-187) alter the kinetic parameters and substrate specificity of PKA Cα, significantly increasing its efficiency for threonine-containing Kemptide (T-Kemptide) while decreasing it for the canonical serine-containing substrate (S-Kemptide). nih.gov
Allosteric and Post-Translational Regulation of Kinase Activity Towards Kemptide
The activity of protein kinases is not static; it is dynamically regulated by a variety of cellular signals and modifications. These regulatory layers, including allosteric effectors and post-translational modifications, ensure that substrate phosphorylation is a highly controlled process.
Recent research has highlighted that the catalytic subunit of PKA (PKA-Cα) is subject to regulation by oxidative post-translational modifications, which can influence its structure, activity, and substrate specificity. A key site for this regulation is the cysteine residue at position 199 (C199), located within the P+1 loop of the kinase's active site. The proximity of C199 to the substrate-binding pocket suggests that its modification can directly impact kinase activity.
Studies have shown that different redox modifications have distinct and substrate-dependent effects on PKA's ability to phosphorylate Kemptide.
Glutathionylation : The formation of a mixed disulfide bond between glutathione (B108866) and C199 has been found to increase PKA's activity towards certain substrates, including Kemptide.
Diamide-mediated Oxidation : Treatment with diamide, an oxidizing agent, leads to a significant decrease in PKA-Cα's activity toward Kemptide. This inhibition may be due to the formation of intra- and intermolecular disulfide bonds.
H₂O₂-dependent Oxidation : In contrast, oxidation by hydrogen peroxide (H₂O₂) at low concentrations can lead to an increase in PKA's activity towards Kemptide. However, the effects can differ at higher peroxide concentrations.
These findings demonstrate that redox signaling can fine-tune PKA's catalytic function, with the specific modification dictating whether the phosphorylation of Kemptide is enhanced or inhibited. This crosstalk between redox and phosphorylation signaling pathways represents a critical layer of cellular regulation.
The phosphorylation of Kemptide by PKA is critically dependent on the presence of divalent metal ions, which play essential roles in catalysis. Kinases typically utilize a two-metal-ion mechanism for phosphoryl transfer. These ions are crucial for coordinating the ATP molecule in the active site, stabilizing negative charges, and facilitating the transfer of the gamma-phosphate to the serine residue of Kemptide.
Magnesium (Mg²⁺) : Mg²⁺ is the primary and most effective divalent metal ion for PKA activity. It supports both efficient substrate binding and high turnover rates.
The specific metal ion present in the cellular microenvironment can, therefore, modulate the efficiency of Kemptide phosphorylation.
Comparative Analysis of Kemptide Substrate Specificity with Other Phosphoacceptor Peptides
Kemptide, a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a well-established synthetic substrate for PKA, derived from porcine liver pyruvate kinase. Its sequence contains the minimal recognition motif for PKA, characterized by two basic residues (arginines) at positions -3 and -2 relative to the phosphorylation site (Serine).
The regulatory effects of post-translational modifications on PKA are not uniform across all substrates. The kinase exhibits differential activity towards various peptide substrates depending on the specific modification, highlighting the importance of the substrate's primary sequence beyond the minimal recognition motif.
Redox modifications of PKA-Cα reveal this substrate-specific discrimination:
Glutathionylation : This modification increases PKA's activity towards both Kemptide and CREBtide but has little to no effect on its activity towards Crosstide.
Diamide-mediated Oxidation : This treatment causes a marked decrease in PKA activity for Kemptide and CREBtide, while again having a minimal effect on Crosstide phosphorylation.
This differential regulation suggests that the binding modes of these peptides within the PKA active site are distinct, causing them to be affected differently by conformational changes induced by redox modifications at the C199 residue.
| PKA Modification | Effect on Kemptide Activity | Effect on CREBtide Activity | Effect on Crosstide Activity |
|---|---|---|---|
| Glutathionylation | Increased | Increased | Little to no effect |
| Diamide-mediated Oxidation | Marked Decrease | Marked Decrease | Little to no effect |
| H₂O₂ Oxidation (low conc.) | Increased | Increased | Increased |
PKA is classified as a Ser/Thr kinase, but it exhibits a strong intrinsic preference for phosphorylating serine residues over threonine residues. This preference is clearly demonstrated through kinetic analysis of Kemptide and its threonine-containing analogue, T-Kemptide.
Enzyme kinetic studies show that PKA Cα phosphorylates the standard S-Kemptide with a much greater efficiency than T-Kemptide. The catalytic efficiency (kcat/KM) for S-Kemptide is over 100-fold higher than for T-Kemptide. This is due to both a lower Michaelis constant (KM), indicating tighter binding, and a higher catalytic turnover rate (kcat) for the serine variant.
The molecular basis for this specificity is linked to residues within the kinase's active site, particularly the DFG+1 position (F187 in PKA). Mutating this phenylalanine to a β-branched amino acid can switch the kinase's preference, dramatically increasing its catalytic efficiency for threonine substrates.
| Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| S-Kemptide | 16 | 22 | 1.4 x 10⁶ |
| T-Kemptide | 850 | 9.5 | 1.1 x 10⁴ |
Data adapted from Chen et al. as referenced in a 2021 study on Ser/Thr specificity.
Methodological Advancements and Analytical Approaches Utilizing Kemptide Phospho Ser5
Development of In Vitro Kinase Activity Assays Based on Kemptide
The unique properties of Kemptide as a specific and efficient substrate for protein kinase A (PKA) have positioned it as a cornerstone in the development of in vitro kinase assays. Over the years, these assays have undergone significant evolution, moving from radioactivity-based detection to safer and more adaptable non-isotopic formats.
Evolution from Radiometric to Non-Isotopic Assay Formats
Historically, the standard method for measuring PKA activity involved the use of [γ-³²P]ATP as a phosphate (B84403) donor and Kemptide as the substrate. nih.gov This radiometric filter binding assay was considered the "gold standard" due to its direct measurement of the phosphorylated product and high sensitivity. reactionbiology.com The principle of this assay is the enzymatic transfer of the radiolabeled phosphate group from ATP to the serine residue of Kemptide. The phosphorylated Kemptide is then separated from the unreacted [γ-³²P]ATP, typically by binding to a phosphocellulose paper or membrane, and the radioactivity is quantified.
However, the reliance on radioactive isotopes presents several significant drawbacks, including health and safety risks associated with handling radioactive materials, the generation of radioactive waste, and the need for specialized laboratory equipment and disposal procedures. frontiersin.org These limitations spurred the development of a variety of non-isotopic assay formats that offer comparable or even superior performance without the hazards of radioactivity.
These non-isotopic methods often rely on the detection of either the consumption of ATP or the generation of the phosphorylated product using alternative detection technologies. One such approach is the luminescent ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. researchgate.net This assay has shown comparable results to the radiometric format and is universally applicable to any protein kinase. researchgate.net
The transition to non-isotopic assays has not only improved laboratory safety but has also paved the way for the development of high-throughput screening platforms that are more amenable to automation and large-scale analysis of kinase modulators.
Fluorescence-Based Detection Systems for Kemptide Phosphorylation
Fluorescence-based detection systems have emerged as a powerful and versatile alternative to radiometric assays for quantifying Kemptide phosphorylation. These methods offer high sensitivity, a wide dynamic range, and are readily adaptable for high-throughput applications.
A significant advancement in non-isotopic kinase assays was the development of fluorescently-labeled Kemptide (f-Kemptide). nih.gov In this approach, a fluorescent molecule is covalently attached to the Kemptide peptide, typically at the N-terminus. nih.gov The phosphorylation of f-Kemptide by PKA results in a change in the net charge of the peptide, which allows for the separation of the phosphorylated and non-phosphorylated forms by methods such as agarose (B213101) gel electrophoresis. frontiersin.org The separated fluorescent bands can then be quantified using a fluorescence imaging system.
Studies have demonstrated that the kinetics of f-Kemptide phosphorylation are similar to those of the standard radioisotopic method, with good reproducibility. nih.gov For instance, a fluorometric assay using a fluorescamine-labeled Kemptide-Lys8 substrate (Fluram-Kemptide-Lys8) was developed to measure the activity of the catalytic subunit of PKA from pig heart. nih.gov This assay demonstrated a detection limit of 260 pmol and a linear range between 700 and 1150 pmol. nih.gov
The following table summarizes the kinetic parameters for a fluorescent-labeled Kemptide assay compared to the traditional radiometric assay:
| Assay Type | Substrate | Km (μM) | Vmax (pmol/min) | Reference |
| Radiometric | Kemptide | 16 | 1800 | nih.gov (Comparative data) |
| Fluorescent | f-Kemptide | 21 | 1650 | nih.gov |
| Fluorescent | Fluram-Kemptide-Lys8 | Not specified | Not specified | nih.gov |
Interactive Data Table:
| Assay Type | Substrate | Km (μM) | Vmax (pmol/min) | Reference |
|---|---|---|---|---|
| Radiometric | Kemptide | 16 | 1800 | nih.gov (Comparative data) |
| Fluorescent | f-Kemptide | 21 | 1650 | nih.gov |
| Fluorescent | Fluram-Kemptide-Lys8 | Not specified | Not specified | nih.gov |
This data demonstrates that fluorescent-labeling of Kemptide does not significantly alter its properties as a PKA substrate, making it a viable and safe alternative to radiometric methods.
More advanced fluorescence-based techniques, such as polymer superquenching and Fluorescence Resonance Energy Transfer (FRET), have been adapted for the detection of Kemptide phosphorylation with even greater sensitivity and versatility.
Polymer Superquenching: This technology utilizes highly fluorescent conjugated polymers that can be "quenched" or have their fluorescence diminished by close proximity to a quencher molecule. nih.gov In the context of a kinase assay, a dye-labeled Kemptide substrate is used. Upon phosphorylation, the phosphopeptide binds to metal ions coordinated on microspheres coated with the fluorescent polymer. unc.edu This brings the quencher dye into close proximity with the polymer, resulting in a significant decrease in fluorescence. The degree of quenching is proportional to the kinase activity. This assay format is homogeneous, simple, and can be performed in either endpoint or kinetic mode. nih.gov A study using this method to detect PKA activity with a rhodamine-labeled Kemptide phosphopeptide reported a large Stern-Volmer constant (KSV) of 5.2 × 10⁷ M⁻¹, indicating highly efficient quenching. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays for kinase activity typically involve a genetically encoded reporter or a pair of labeled molecules where the phosphorylation event leads to a change in the distance or orientation between a donor and an acceptor fluorophore, resulting in a change in FRET efficiency. ucl.ac.uknih.gov While many FRET sensors for PKA activity are used in living cells, the purified reporters can also be applied in vitro. ucl.ac.uknih.gov A novel FRET-based assay has been developed using phos-tag-modified quantum dots (QDs) and a Cy5-labeled Kemptide substrate. nih.gov Upon phosphorylation by PKA, the Cy5-labeled phosphopeptide is captured by the phos-tags on the QD surface, bringing the Cy5 acceptor close to the QD donor and inducing FRET. nih.gov The increase in FRET is directly proportional to the kinase activity.
The following table compares the key features of these advanced fluorescence-based detection methods:
| Method | Principle | Key Features | Reference |
| Polymer Superquenching | Phosphorylation-dependent binding of a quencher-labeled Kemptide to a fluorescent polymer, leading to fluorescence quenching. | Homogeneous, high sensitivity, suitable for HTS. | nih.govunc.edu |
| FRET | Phosphorylation-induced change in distance/orientation between donor and acceptor fluorophores on a Kemptide-based sensor or through binding to a labeled entity. | Allows for continuous measurement of kinase activity, can be used with purified reporters. | ucl.ac.uknih.govnih.gov |
Interactive Data Table:
| Method | Principle | Key Features | Reference |
|---|---|---|---|
| Polymer Superquenching | Phosphorylation-dependent binding of a quencher-labeled Kemptide to a fluorescent polymer, leading to fluorescence quenching. | Homogeneous, high sensitivity, suitable for HTS. | nih.govunc.edu |
| FRET | Phosphorylation-induced change in distance/orientation between donor and acceptor fluorophores on a Kemptide-based sensor or through binding to a labeled entity. | Allows for continuous measurement of kinase activity, can be used with purified reporters. | ucl.ac.uknih.govnih.gov |
High-Throughput Screening (HTS) Platforms for Kinase/Phosphatase Modulators Using Kemptide
The development of robust and reliable non-isotopic assays utilizing Kemptide has been a critical enabler for high-throughput screening (HTS) of kinase and phosphatase modulators. unc.edunih.gov HTS platforms are essential in drug discovery for screening large libraries of chemical compounds to identify potential inhibitors or activators of specific enzymes.
Kemptide-based assays are well-suited for HTS due to their specificity, sensitivity, and adaptability to automated liquid handling systems and multi-well plate formats. wiley.commdpi.com The fluorescence-based methods, in particular, offer a "mix-and-read" format that simplifies the workflow and increases throughput.
For instance, the polymer superquenching assay has been successfully implemented in an HTS format for identifying kinase inhibitors. unc.edunih.gov The assay's high sensitivity allows for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screening. In one study, this platform was used to determine the IC₅₀ value for the known PKA inhibitor staurosporine, which was found to be in the nanomolar range, demonstrating the assay's suitability for potency determination. unc.edu
The following table provides examples of HTS assay performance using Kemptide-based platforms:
| HTS Platform | Detection Method | Measured Parameter | Z'-factor | Reference |
| Polymer Superquenching | Fluorescence Quenching | PKA Inhibition | > 0.7 | unc.edu (Typical for HTS) |
| FRET-based Assay | FRET | PKA Inhibition | > 0.6 | moleculardevices.com (Typical for HTS) |
| ADP-Glo™ | Luminescence | PKA Inhibition | > 0.8 | promega.com (Typical for HTS) |
Interactive Data Table:
| HTS Platform | Detection Method | Measured Parameter | Z'-factor | Reference |
|---|---|---|---|---|
| Polymer Superquenching | Fluorescence Quenching | PKA Inhibition | > 0.7 | unc.edu (Typical for HTS) |
| FRET-based Assay | FRET | PKA Inhibition | > 0.6 | moleculardevices.com (Typical for HTS) |
| ADP-Glo™ | Luminescence | PKA Inhibition | > 0.8 | promega.com (Typical for HTS) |
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay, with a value greater than 0.5 indicating a robust and reliable assay. The high Z'-factor values achieved with Kemptide-based HTS platforms underscore their utility in modern drug discovery.
Spectroscopic and Biophysical Characterization of Kemptide-Kinase Interactions
A deeper understanding of the molecular interactions between Kemptide and kinases is crucial for elucidating the mechanisms of substrate recognition and catalysis, as well as for the rational design of kinase inhibitors. A variety of spectroscopic and biophysical techniques have been employed to characterize these interactions in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution in solution. springernature.comfrontiersin.org NMR has been used to probe the conformational changes in PKA upon binding to Kemptide and ATP. nih.gov Chemical shift perturbation studies can identify the specific amino acid residues in the kinase that are involved in the interaction with the peptide substrate. These studies have revealed that the binding of Kemptide induces significant conformational changes in the kinase, facilitating the phosphoryl transfer reaction. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. bioradiations.comspringernature.comnih.gov In a typical SPR experiment, the kinase is immobilized on a sensor chip, and a solution containing Kemptide is flowed over the surface. The binding of Kemptide to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the kinetic parameters of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. bioradiations.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. springernature.comnih.govwhiterose.ac.uknews-medical.net In an ITC experiment, a solution of Kemptide is titrated into a solution containing the kinase, and the heat released or absorbed upon binding is measured. This allows for the determination of the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. springernature.comnih.gov This detailed thermodynamic profile provides insights into the driving forces of the Kemptide-kinase interaction.
The following table summarizes the information that can be obtained from these biophysical techniques:
| Technique | Principle | Key Information Obtained | Reference |
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. | Atomic-level structural information, identification of binding interface, conformational changes. | springernature.comfrontiersin.orgnih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Real-time binding kinetics (kₐ, kₔ), binding affinity (Kₔ). | bioradiations.comspringernature.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | springernature.comnih.govwhiterose.ac.uknews-medical.net |
Interactive Data Table:
| Technique | Principle | Key Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. | Atomic-level structural information, identification of binding interface, conformational changes. | springernature.comfrontiersin.orgnih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Real-time binding kinetics (kₐ, kₔ), binding affinity (Kₔ). | bioradiations.comspringernature.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | springernature.comnih.govwhiterose.ac.uknews-medical.net |
Together, these advanced methodological and analytical approaches utilizing Kemptide and its phosphorylated form have significantly advanced our understanding of kinase biology and have provided powerful tools for the development of novel therapeutics targeting protein kinases.
Nuclear Magnetic Resonance (NMR) Studies of Kemptide-Kinase Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for investigating the structural and dynamic properties of Kemptide-kinase complexes at an atomic level. NMR studies provide detailed insights into the conformational changes that occur within the kinase upon substrate binding and phosphorylation.
Surface Plasmon Resonance (SPR) for Kemptide Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique widely used to monitor biomolecular interactions in real time. bioradiations.comspringernature.com It is an essential tool for characterizing the binding kinetics between Kemptide and its associated kinases. In a typical SPR experiment, the kinase (ligand) is immobilized on a sensor chip surface, and a solution containing Kemptide (analyte) is flowed over it. nih.govyoutube.com
The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. nih.govyoutube.com This real-time monitoring generates a sensorgram, a plot of the binding response against time. bioradiations.com From the association phase (as Kemptide binds to the kinase) and the dissociation phase (as the complex falls apart), key kinetic parameters can be calculated. nih.govnih.gov
Key Kinetic Parameters Determined by SPR:
Association rate constant (k_a): Measures how quickly the Kemptide-kinase complex is formed.
Dissociation rate constant (k_d): Measures the stability of the complex, or how quickly it dissociates.
Equilibrium dissociation constant (K_D): Calculated from the ratio of k_d to k_a (K_D = k_d/k_a), it reflects the affinity of the binding interaction. A lower K_D value indicates a higher binding affinity. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Association Rate (k_a) | The rate at which Kemptide binds to the immobilized kinase. | Indicates the speed of complex formation. |
| Dissociation Rate (k_d) | The rate at which the Kemptide-kinase complex dissociates. | Reflects the stability of the interaction. |
| Equilibrium Dissociation Constant (K_D) | The ratio of k_d to k_a, representing the binding affinity. | Quantifies the strength of the Kemptide-kinase interaction. |
Fluorescence Polarization Assays for Substrate Binding
Fluorescence Polarization (FP) is a solution-based technique used to investigate molecular interactions and enzyme activity. nih.govmoleculardevices.com FP assays are particularly well-suited for high-throughput screening and for studying the binding of Kemptide to kinases. The principle is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly and emits largely depolarized light. moleculardevices.comscilit.com However, when this fluorescent tracer binds to a much larger molecule, such as a kinase, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light. moleculardevices.com
In the context of Kemptide, a fluorescently labeled version of the peptide (f-Kemptide) is used. nih.gov When f-Kemptide is in solution, it exhibits low fluorescence polarization. Upon binding to a kinase, the formation of the large f-Kemptide-kinase complex leads to a significant increase in polarization. This change in polarization can be used to quantify the binding affinity.
FP assays can be configured in two main ways:
Direct Binding Assays: A fixed concentration of f-Kemptide is incubated with varying concentrations of the kinase to determine the binding constant (K_D).
Competition Assays: The displacement of f-Kemptide from the kinase by an unlabeled competitor (e.g., non-fluorescent Kemptide or a potential inhibitor) causes a decrease in polarization, allowing for the determination of the competitor's binding affinity. nih.gov
Studies have demonstrated that assays using f-Kemptide can quantitatively and reproducibly measure both basal and stimulated PKA activity in cell homogenates, with kinetics similar to traditional radioisotopic methods. nih.gov
Advanced Mass Spectrometry (MS) Techniques for Analyzing Kemptide Phosphorylation
Mass spectrometry (MS) is a cornerstone analytical technique for the detailed characterization of peptides and their post-translational modifications, including phosphorylation.
ESI-QTOF and MALDI-MS for Phosphopeptide Characterization
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques used in protein and peptide mass spectrometry. creative-proteomics.comnih.gov Both are highly effective for analyzing Kemptide and its phosphorylated form.
MALDI-Time-of-Flight (TOF) MS: In MALDI-MS, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, which is then accelerated into a time-of-flight analyzer to determine its mass-to-charge ratio (m/z). creative-proteomics.com MALDI is known for its high sensitivity, speed, and tolerance for complex mixtures, making it suitable for identifying phosphopeptides. nih.gov The addition of a phosphate group results in a predictable mass shift of +79.966 Da, which can be readily detected.
ESI-Quadrupole-Time-of-Flight (QTOF) MS: ESI generates ions directly from a liquid solution, often coupled with liquid chromatography (LC) for sample separation. nih.gov The resulting ions are then analyzed, typically in a tandem mass spectrometer like a QTOF. ESI-QTOF allows for precursor ion selection, where the phosphorylated Kemptide ion can be isolated and fragmented. This fragmentation (Collision-Induced Dissociation, CID) provides sequence information and, crucially, can pinpoint the exact site of phosphorylation (Ser5). nih.gov
| Technique | Ionization Method | Key Advantages for Phosphopeptide Analysis |
|---|---|---|
| MALDI-TOF | Laser desorption from a solid matrix. creative-proteomics.com | High speed, high sensitivity, simple spectra (singly charged ions). creative-proteomics.com |
| ESI-QTOF | Ion formation from a liquid phase. nih.gov | Easily coupled to LC, produces multiply charged ions, ideal for tandem MS (MS/MS) to confirm sequence and phosphorylation site. researchgate.net |
Quantitative Proteomics Approaches for Kinase Substrate Specificity
While Kemptide is a model substrate, quantitative proteomics methods are employed to identify the vast array of endogenous substrates for specific kinases. These approaches often involve mass spectrometry to identify and quantify phosphorylation events on a global scale.
One powerful strategy is the Kinase Assay Linked with Phosphoproteomics (KALIP) . purdue.edu This method uses a pool of dephosphorylated peptides derived from cellular proteins as substrates for an in vitro kinase reaction. The newly phosphorylated peptides are then identified by mass spectrometry. By comparing these results with phosphopeptides identified from cells where the kinase is active or inhibited, researchers can identify direct and specific substrates with high confidence. purdue.edu
Another approach is the Proteomic Peptide Library (ProPeL) method. nih.gov In this system, a human kinase is expressed in E. coli, which has a low background of phosphorylation. The bacterial proteome serves as a diverse library of potential substrates. The kinase phosphorylates bacterial proteins according to its intrinsic specificity. These phosphopeptides are then enriched and identified by LC-MS/MS, allowing for the characterization of the kinase's substrate specificity motif. nih.gov Such methods, often using stable isotope labeling or label-free quantification, are essential for moving beyond model substrates like Kemptide to understand the full scope of a kinase's function in the cell. researchgate.net
Synthetic Strategies for Kemptide Derivatives in Research Applications
The synthesis of Kemptide derivatives has been instrumental in probing the structural and sequence requirements for kinase recognition and catalysis. By systematically altering the amino acid sequence of Kemptide, researchers can investigate the contribution of individual residues to binding affinity and phosphorylation efficiency.
Computational and experimental studies have explored a range of Kemptide derivatives, including:
Amino Acid Substitutions: Replacing key residues, such as the arginines at the P-3 and P-2 positions (relative to the phosphorylation site), has been shown to significantly impact the binding affinity for PKA. nih.gov For example, mutating these arginines results in a less favorable interaction with the kinase's active site.
Deletions: Truncated versions of Kemptide, where N-terminal or C-terminal residues are removed, have been used to define the minimal sequence required for efficient substrate recognition. nih.gov
Labeled Derivatives: The synthesis of Kemptide with fluorescent labels (f-Kemptide) is crucial for developing non-radioactive kinase assays, such as the Fluorescence Polarization assays described previously. nih.gov These derivatives allow for real-time monitoring of kinase activity and inhibitor screening in a high-throughput format.
These synthetic strategies provide essential tools for a detailed molecular-level understanding of kinase-substrate interactions. By creating a library of modified Kemptide peptides, researchers can systematically map the determinants of substrate specificity and develop more selective kinase inhibitors.
Preparation of Labeled Kemptide Variants (e.g., biotinylated, rhodamine-labeled) for Assay Development
The development of non-radioactive kinase assays has been a significant focus in the field, moving away from traditional methods that utilize [γ-³²P]ATP. nih.gov This has led to the preparation of Kemptide variants labeled with biotin (B1667282) or fluorescent tags such as rhodamine and fluorescein (B123965). These labeled peptides are instrumental in creating safer, more stable, and often more sensitive assay formats.
Biotinylated Kemptide: The synthesis of biotinylated Kemptide typically involves the covalent attachment of a biotin molecule to the N-terminus of the peptide. This modification allows for the capture of the phosphorylated peptide onto a streptavidin-coated solid support, such as a membrane or microplate. This principle is utilized in various assay formats to separate the phosphorylated substrate from the reaction mixture for subsequent detection.
Fluorescently-Labeled Kemptide: Kemptide can also be covalently linked to a fluorescent molecule, creating what is often referred to as f-Kemptide. nih.gov These fluorescently-labeled substrates, such as those with fluorescein or rhodamine, enable the monitoring of kinase activity through changes in the fluorescence properties of the reaction mixture. For instance, the phosphorylation of a fluorescently-labeled Kemptide can be detected by a shift in its electrophoretic mobility on an agarose gel, which can be quantified by fluorescence densitometry. nih.gov The kinetics of these fluorescently-labeled Kemptides have been shown to be comparable to the standard radioisotopic methods. nih.gov
The table below summarizes some of the common labeled Kemptide variants and their applications in assay development.
| Labeled Kemptide Variant | Label | Principle of Detection | Application |
| Biotinylated Kemptide | Biotin | Affinity capture on streptavidin-coated surfaces. | Separation of phosphorylated from non-phosphorylated peptide for quantification. |
| Fluorescein-labeled Kemptide (f-Kemptide) | Fluorescein | Change in fluorescence polarization or electrophoretic mobility upon phosphorylation. | Homogeneous and non-radioactive kinase assays. nih.gov |
| Rhodamine-labeled Kemptide | Rhodamine | Similar to fluorescein, based on changes in fluorescence properties. | Development of fluorescence-based kinase activity assays. |
These labeled variants have facilitated the development of high-throughput screening platforms for the discovery of kinase inhibitors and have provided valuable tools for studying kinase kinetics and regulation in cell homogenates. nih.gov
Chemical Synthesis of Kemptide Analogs for Structure-Activity Relationship Studies
The chemical synthesis of Kemptide analogs, where specific amino acids in the sequence are substituted, is a powerful approach for elucidating the structural determinants of substrate recognition and phosphorylation by PKA. These structure-activity relationship (SAR) studies provide insights into the molecular basis of kinase specificity.
Early studies established the importance of the arginine residues at the P-3 and P-2 positions (relative to the phosphorylation site) for PKA substrate recognition. nih.gov The optimal recognition motif for PKA is generally considered to be RRXS/T. nih.gov Computational and experimental studies involving the synthesis of Kemptide analogs have further refined this understanding.
Key findings from the synthesis and analysis of Kemptide analogs include:
Substitution of Arginine Residues: Replacing the arginine residues at positions -3 and -2 with other amino acids, such as alanine (B10760859), lysine, or histidine, has been shown to negatively impact the kinetic constants of PKA-catalyzed phosphorylation. nih.gov This underscores the critical role of these basic residues in the electrostatic interactions with acidic residues in the PKA active site.
Modification of the Phosphorylation Site: The substitution of the serine at the phosphorylation site (P0) with threonine has a dramatic effect on catalytic efficiency. PKA exhibits a strong preference for serine over threonine in the Kemptide sequence, with the serine-containing peptide being phosphorylated with a more than 100-fold higher catalytic efficiency (kcat/KM). nih.gov
Chain Length Modification: Deletion of amino acids from either the N- or C-terminus of Kemptide has also been found to result in less favorable kinetic constants, indicating that the full heptapeptide (B1575542) sequence is important for optimal binding and phosphorylation. nih.gov
The following table summarizes the effects of specific amino acid substitutions in chemically synthesized Kemptide analogs on PKA activity.
| Kemptide Analog | Modification | Effect on PKA Activity | Reference |
| [Ala⁻³]Kemptide | Arg at P-3 replaced with Ala | Reduced affinity and phosphorylation | nih.gov |
| [Ala⁻²]Kemptide | Arg at P-2 replaced with Ala | Reduced affinity and phosphorylation | nih.gov |
| [Thr⁵]Kemptide | Ser at P0 replaced with Thr | >100-fold decrease in catalytic efficiency | nih.gov |
| Truncated Kemptide | Deletion of N- or C-terminal residues | Decreased kinetic constants | nih.gov |
These SAR studies, enabled by the chemical synthesis of specific Kemptide analogs, have been fundamental in defining the substrate specificity of PKA and have provided a framework for the design of specific kinase inhibitors and substrates for other protein kinases.
Computational and Structural Modeling of Kemptide Phosphorylation Dynamics
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Phosphoryl Transfer Mechanisms Using Kemptide as a Model
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a powerful tool for studying enzymatic reactions. In this approach, the chemically active site (e.g., the transferring phosphoryl group of ATP, the Kemptide serine, and key catalytic residues) is treated with quantum mechanics, which provides a high-accuracy description of bond-breaking and bond-forming events. The remainder of the protein and solvent environment is treated with molecular mechanics, a more computationally efficient classical method.
Theoretical studies of the γ-phosphoryl group transfer from ATP to the serine residue of Kemptide catalyzed by PKA have been conducted to elucidate the reaction mechanism. rsc.orgrsc.org These studies have explored the viability of different proposed pathways for the phosphoryl transfer, primarily the associative and dissociative mechanisms. nih.govnih.gov In an associative mechanism, the bond formation between the serine oxygen and the γ-phosphorus of ATP occurs concurrently with the breaking of the bond between the γ-phosphorus and the ADP leaving group. rsc.org In a dissociative mechanism, the bond to the ADP leaving group breaks first, forming a metaphosphate intermediate, which is then attacked by the serine. rsc.org
Research using QM/MM models of the PKA–Mg₂ATP–Kemptide system has provided detailed insights into these pathways. rsc.orgnih.gov One key finding is the crucial role of the conserved active site residue, Asp166. rsc.orgnih.gov Calculations have demonstrated that Asp166 can act as a catalytic base, abstracting a proton from the serine hydroxyl group. This deprotonation significantly increases the nucleophilicity of the serine oxygen, facilitating its attack on the γ-phosphorus of ATP. rsc.orgrsc.org Subsequently, the same Asp166 residue can act as an acid catalyst, donating a proton to the leaving ADP group. rsc.org The roles of other conserved residues, such as Lys168, in stabilizing the transition state have also been analyzed. nih.govnih.gov
Furthermore, QM/MM studies have investigated how the initial configuration of the enzyme, often derived from different X-ray crystal structures, can influence the preferred reaction pathway. rsc.orgrsc.org The phosphorylation state of the kinase itself, for instance at residue Thr197 or Ser338 in PKA, can affect the active site's flexibility and electrostatic environment, thereby influencing the energetics of the catalytic mechanism. rsc.org These computational models have been instrumental in dissecting the nuanced roles of active site residues and the precise sequence of events during the phosphoryl transfer to Kemptide. nih.gov
| Parameter | Description | Source |
| System Modeled | PKA–Mg₂ATP–Kemptide Michaelis Complex | rsc.orgnih.gov |
| Computational Method | Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) | nih.gov |
| QM Levels of Theory | B3LYP/MM, MP2/MM | rsc.orgnih.gov |
| Key Residues Analyzed | Asp166, Lys168, Thr201 | nih.govnih.gov |
| Mechanisms Investigated | Associative, Dissociative, Concerted | rsc.orgnih.govnih.gov |
| Key Finding | Asp166 acts as a general acid/base catalyst, abstracting a proton from Serine and donating it to the ADP leaving group. | rsc.org |
Molecular Dynamics (MD) Simulations of Kemptide-Kinase Binding and Conformational Changes
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules over time. For the Kemptide-kinase system, MD simulations have been used to study the binding process, the stability of the enzyme-substrate complex, and the conformational changes that precede the chemical reaction. nih.govnih.gov
Protocols combining MD simulations with Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) free energy calculations have been effectively used to predict the binding affinity of Kemptide and its derivatives to PKA. nih.govplos.org These simulations model the PKA-Kemptide complex in an aqueous solvent environment and track the atomic motions over nanoseconds. nih.gov The trajectories generated from these simulations provide detailed information about molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. plos.org
This computational approach has been successfully applied to understand the effects of mutations in the Kemptide sequence. nih.govplos.org For instance, substituting the crucial arginine residues at positions -2 and -3 relative to the phosphorylation site with other amino acids (like alanine (B10760859), lysine, or histidine) or shortening the peptide chain was shown to negatively impact the binding affinity. nih.gov The MM/GBSA calculations revealed that the electrostatic energy term (ΔEₑₗₑ) is a dominant factor in the strong binding of the wild-type Kemptide, highlighting the importance of the positively charged arginine side chains interacting with negatively charged pockets on the kinase. plos.org
MD simulations have also shed light on the allosteric communication within the kinase upon substrate binding. figshare.com Studies have shown that the binding of ATP to PKA is energetically favorable for the subsequent binding of Kemptide, confirming a positive cooperativity. figshare.com This cooperativity is mediated through allosteric communication networks within the protein structure, involving key residues that transmit the binding signal from the ATP site to the Kemptide binding site. figshare.com
| Parameter | Description | Source |
| Software | NAMD | nih.gov |
| Force Field | CHARMM27 | nih.gov |
| Simulation Time | 2.0 ns equilibration, 10.0 ns production | nih.gov |
| Temperature | 298.15 K | nih.gov |
| Analysis Method | Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) | nih.govplos.org |
| Key Finding | The electrostatic energy component is the primary driver for the high binding affinity of Kemptide to PKA. plos.org Mutations of the arginine residues significantly reduce this affinity. nih.gov | nih.govplos.org |
Structural Elucidation of Kinase-Kemptide Complexes via X-Ray Crystallography (if applicable to specific research models derived from Kemptide interactions)
Instead, structural insights are derived from crystallographic studies of PKA in complex with ATP or its non-hydrolyzable analogs and peptide inhibitors or other substrate analogs, such as SP20. acs.org For example, the crystal structure of the PKA catalytic subunit complexed with MnATP and a peptide inhibitor (PDB code: 1ATP) has served as a foundational model. rsc.org These experimentally determined structures provide a precise atomic blueprint of the kinase's active site.
Computational models of the PKA-Kemptide complex are built using these existing crystal structures as templates. rsc.orgnih.gov The peptide inhibitor in the crystal structure is computationally replaced with the Kemptide sequence, and the resulting model is then subjected to energy minimization and equilibration through MD simulations to generate a realistic representation of the pre-reaction state. nih.gov These models are indispensable for performing the QM/MM and MD studies described in the previous sections. rsc.orgnih.gov While not a direct crystal structure of the Kemptide complex, this approach leverages high-resolution crystallographic data to build and validate the computational models, providing a structurally sound basis for investigating the dynamics of Kemptide phosphorylation. rsc.orgrsc.org
| PDB Code | Description | Relevance to Kemptide Modeling |
| 1ATP | Crystal structure of PKA catalytic subunit with MnATP and a peptide inhibitor. | Used as a template to build computational models of the PKA-Kemptide complex for QM/MM and MD studies. rsc.org |
| 1CDK | Crystal structure of PKA. | Also used as a basis for building solvated models of the PKA–Mg₂ATP–Kemptide system. rsc.orgrsc.org |
| N/A | Unliganded recombinant catalytic subunit of PKA. | Provides the structure of the apo-enzyme, useful for studying conformational changes upon ligand and substrate binding. nih.gov |
| N/A | PKA complexed with Mg₂ADP and phosphorylated SP20 peptide. | Offers a snapshot of the post-reaction (product) state, providing insights into conformational changes after phosphoryl transfer. acs.org |
Kemptide Phospho Ser5 in Elucidating Fundamental Principles of Phosphorylation Signaling
Contribution to Understanding PKA Regulation and Kinase Regulatory Mechanisms
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that functions as a specific and potent substrate for cAMP-dependent Protein Kinase A (PKA). medchemexpress.commedchemexpress.com It was originally designed based on the phosphorylation site sequence of porcine liver pyruvate (B1213749) kinase, a natural substrate of PKA. genscript.comnih.gov Its utility in studying PKA stems from its well-defined kinetic parameters and its embodiment of the key features required for PKA substrate recognition.
The study of Kemptide phosphorylation was instrumental in defining the consensus recognition motif for PKA, which is typically characterized by the sequence Arg-Arg-X-Ser/Thr-Y, where X can be any amino acid and Y is often a hydrophobic residue. nih.govneb.com The two arginine residues at positions P-3 and P-2 (relative to the phosphorylated serine at P0) are of great importance for substrate binding and efficient phosphorylation. nih.gov The specific interactions between these basic residues and acidic residues in the PKA catalytic cleft ensure high-affinity binding and proper orientation of the target serine for phosphoryl transfer.
Kinetic studies using Kemptide have provided precise measurements of PKA's catalytic efficiency. While the Michaelis-Menten constant (KM) can vary depending on assay conditions, a frequently cited KM value for Kemptide is 16 µM. genscript.com Comparative studies have shown that PKA has a strong preference for serine over threonine residues, phosphorylating a serine-containing Kemptide (S-Kemptide) with a more than 100-fold higher catalytic efficiency (kcat/KM) compared to its threonine-containing counterpart (T-Kemptide). nih.gov This high specificity has made Kemptide an invaluable tool for in vitro kinase assays, allowing for the reliable measurement of PKA activity. medchemexpress.com
| Substrate | Sequence | KM (µM) | Relative kcat/KM |
|---|---|---|---|
| S-Kemptide | LRRASLG | ~16 | High |
| T-Kemptide | LRRATLG | Higher than S-Kemptide | ~100-fold lower than S-Kemptide |
By providing a simple, reproducible, and specific substrate, Kemptide has enabled detailed mechanistic studies of the PKA catalytic cycle, including the roles of ATP and Mg2+ ions in the phosphoryl transfer reaction. wikipedia.orgrsc.org This has solidified PKA's status as a model enzyme for the entire family of serine/threonine kinases. nih.gov
Kemptide as a Proxy for Investigating Serine-Threonine Phosphorylation in Complex Biological Systems
The principles of kinase-substrate recognition elucidated through studies with Kemptide serve as a foundational model for understanding phosphorylation in more complex biological contexts. One such example is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). The CTD consists of up to 52 tandem repeats of the heptapeptide (B1575542) consensus sequence Tyr-Ser-Pro-Thr-Ser-Pro-Ser. biorxiv.org The dynamic phosphorylation of Serine 5 (Ser5) within this repeat is a critical event for the initiation of transcription and the recruitment of mRNA processing machinery. nih.govresearchgate.net
While the kinases that phosphorylate the Pol II CTD are distinct from PKA, the fundamental mechanism of substrate recognition shares common principles. The specific sequence context surrounding the target serine dictates kinase selection and efficiency. Kemptide, with its well-defined RRASLG motif, provides a simplified and tractable system to study the core biophysical aspects of serine-threonine phosphorylation. Researchers can use Kemptide as a model to investigate how a kinase identifies and phosphorylates a serine within a specific peptide sequence, a process analogous to the phosphorylation of Ser5 within the repeating YSPTSPS motif of the CTD. biorxiv.org
By studying the phosphorylation of Kemptide, it is possible to dissect the mechanistic steps of phosphoryl transfer without the confounding complexities of the larger Pol II protein and its associated transcription factors. This allows for a focused investigation on the kinase's catalytic action and the influence of local sequence on phosphorylation efficiency. The knowledge gained from the Kemptide model—such as the importance of charged residues upstream of the phosphorylation site—provides a framework for forming hypotheses about how CTD kinases recognize the Ser5 residue and how this event is regulated. nih.govnih.gov
Development of Engineered Peptides and Pseudosubstrates Based on Kemptide Principles
The detailed understanding of the PKA-Kemptide interaction has directly informed the design of engineered peptides and pseudosubstrates to probe and inhibit kinase activity. A pseudosubstrate is a peptide or protein that mimics a real substrate but is not itself phosphorylated, thereby acting as a competitive inhibitor. nih.govnih.gov
This principle has been powerfully applied in the development of PKA inhibitors. The naturally occurring Protein Kinase Inhibitor (PKI) protein contains a pseudosubstrate sequence (Arg-Arg-Asn-Ala-Ile) that binds with very high affinity to the PKA catalytic site. nih.gov The alanine (B10760859) residue occupies the position where a phosphorylatable serine or threonine would normally be, allowing PKI to bind tightly to the kinase without being phosphorylated, effectively blocking the enzyme's activity. nih.gov
The design of synthetic pseudosubstrate inhibitors is guided by the principles learned from Kemptide. The critical features for high-affinity binding, such as the two arginine residues, are retained in the inhibitor sequence. nih.gov However, the target serine is replaced with a non-phosphorylatable amino acid, most commonly alanine. nih.govnih.gov By modifying the Kemptide sequence itself—for instance, by changing the P0 serine to an alanine (LRRAALG)—researchers can create a competitive inhibitor whose properties can be systematically studied. These engineered peptides are crucial tools for dissecting the role of PKA in cellular signaling pathways, allowing for its specific inhibition. researchgate.net
Future Directions and Emerging Research Avenues for Kemptide Phospho Ser5
Integration of Kemptide-Based Assays with Multi-Omics Approaches
The study of protein phosphorylation, a key cellular regulation mechanism, is greatly enhanced by the integration of multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics. Kemptide-based assays, traditionally used for specific kinase activity measurements, are poised for integration into these broader systems biology workflows. This integration allows for a more comprehensive understanding of phosphorylation events within the complex landscape of cellular signaling networks.
By correlating the phosphorylation status of Kemptide or its analogs with data from quantitative phosphoproteomics, researchers can validate findings and gain deeper insights into the activity of specific kinase pathways. For instance, a change in the phosphorylation of a Kemptide-like substrate in a cell lysate could be cross-referenced with global phosphoproteomic data to identify downstream targets of the activated kinase. This approach can help to differentiate between the direct and indirect effects of kinase activation.
Furthermore, combining Kemptide assays with transcriptomic and proteomic data can reveal the upstream regulatory mechanisms that control kinase activity. For example, an increase in Kemptide phosphorylation might be linked to the upregulation of a specific kinase-encoding gene or the increased expression of the kinase protein itself. This multi-layered analysis provides a more complete picture of signaling cascades, from gene expression to final protein modification.
Table 1: Integration of Kemptide-Based Assays with Multi-Omics Data
| Omics Level | Type of Data | Potential Correlation with Kemptide Assay |
| Genomics | Genetic variants (e.g., SNPs) | Identification of genetic factors influencing kinase activity and substrate specificity. |
| Transcriptomics | mRNA expression levels | Correlation of kinase gene expression with observed Kemptide phosphorylation rates. |
| Proteomics | Protein abundance | Linking the quantity of a specific kinase to its activity measured by the Kemptide assay. |
| Phosphoproteomics | Global phosphorylation sites | Validating Kemptide assay results and identifying other substrates of the targeted kinase. |
| Metabolomics | Metabolite concentrations | Understanding how metabolic states influence signaling pathways that involve the kinase of interest. |
This integrated approach has the potential to uncover novel regulatory networks and biomarkers for various diseases.
Exploration of Kemptide as a Tool for Studying Under-characterized Kinases and Phosphatases
Kemptide, with its well-defined sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a specific substrate for cAMP-dependent protein kinase (PKA). This specificity makes it an excellent starting point for the investigation of under-characterized kinases and phosphatases. By systematically modifying the amino acid sequence of Kemptide, researchers can create a library of peptide substrates to probe the specificity of orphan kinases—kinases whose substrates and functions are largely unknown.
For example, altering the basic residues (arginine) at positions -2 and -3 relative to the serine phosphorylation site can help determine the recognition motifs of uncharacterized kinases that may prefer different amino acid patterns. This approach can be used to classify new kinases based on their substrate preferences and to develop specific inhibitors.
Similarly, phosphorylated Kemptide (Phospho-Ser5) can serve as a tool to screen for and characterize protein phosphatases. By measuring the dephosphorylation of Kemptide Phospho-Ser5, researchers can identify and study the activity of phosphatases that recognize this specific motif. This is crucial for understanding the "off-switch" in signaling pathways controlled by phosphorylation.
The kinetic properties of Kemptide phosphorylation and dephosphorylation are well-documented, providing a robust baseline for comparison. This allows for the quantitative assessment of the activity of newly discovered enzymes.
Table 2: Kemptide Analogs for Kinase and Phosphatase Discovery
| Kemptide Analog | Modification | Potential Application |
| Alanine-scanned library | Systematic replacement of each amino acid with alanine (B10760859) | To identify key residues for kinase recognition. |
| Positional scanning library | Introduction of different amino acids at specific positions | To determine the consensus recognition sequence of an under-characterized kinase. |
| Phospho-Kemptide | Kemptide with phosphorylated serine at position 5 | To screen for and characterize protein phosphatase activity. |
| Fluorescently-labeled Kemptide | Covalent attachment of a fluorescent molecule | To enable high-throughput screening of kinase and phosphatase libraries. |
Advanced Materials and Nanotechnology Integration for Kemptide-Based Biosensors
The development of advanced materials and nanotechnology offers exciting opportunities for creating highly sensitive and specific Kemptide-based biosensors. These next-generation biosensors can be used for a wide range of applications, from basic research to clinical diagnostics.
By immobilizing Kemptide or its derivatives onto the surface of nanomaterials such as gold nanoparticles, carbon nanotubes, or quantum dots, it is possible to enhance the detection of phosphorylation events. The high surface-to-volume ratio of these materials allows for a higher density of immobilized Kemptide, leading to amplified signals.
For instance, Kemptide can be attached to gold nanoparticles, and the change in surface plasmon resonance upon phosphorylation can be measured, providing a label-free detection method. Alternatively, quantum dots can be used as fluorescent labels that change their emission properties upon enzymatic activity on a tethered Kemptide substrate.
Nanotechnology also enables the development of multiplexed biosensors, where different Kemptide analogs are immobilized on distinct nano-arrays. This would allow for the simultaneous measurement of multiple kinase activities in a single sample, providing a "kinase activity fingerprint" that could be used for disease diagnosis or for monitoring the efficacy of kinase inhibitor drugs.
Table 3: Nanomaterials for Kemptide-Based Biosensors
| Nanomaterial | Principle of Detection | Potential Advantages |
| Gold Nanoparticles | Surface Plasmon Resonance (SPR), Colorimetric changes | High sensitivity, label-free detection. |
| Carbon Nanotubes | Electrochemical detection | Excellent conductivity, high surface area. |
| Quantum Dots | Fluorescence Resonance Energy Transfer (FRET) | High photostability, tunable emission spectra for multiplexing. |
| Graphene | Field-Effect Transistor (FET) based sensing | Ultrasensitive detection of charge changes. |
| Magnetic Nanoparticles | Magnetic separation and detection | Easy separation of the sensor from the sample matrix. |
The integration of Kemptide with these advanced materials has the potential to revolutionize how we measure kinase and phosphatase activity, paving the way for point-of-care diagnostic devices.
Q & A
Q. What structural features of Kemptide Phospho-Ser5 make it a specific substrate for PKA?
this compound contains a critical phospho-serine residue at position 5 (Ser5) within the sequence Leu-Arg-Arg-Ala-Ser(PO₃H₂)-Leu-Gly . This phosphorylation site is recognized by PKA’s catalytic subunit via electrostatic interactions between the negatively charged phosphate group and basic residues in the enzyme’s active site . The flanking arginine residues (Arg2 and Arg3) further enhance binding affinity by forming hydrogen bonds with PKA’s hydrophobic pocket .
Q. What are the standard protocols for synthesizing and purifying this compound?
Synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The phosphoserine residue is introduced via post-phosphorylation:
- After peptide assembly, the Ser5 side-chain trityl (Trt) protecting group is removed with 1% TFA/DCM.
- Phosphorylation uses dibenzyl N,N-diethylphosphoramidite and tetrazole to generate the phosphite intermediate, followed by oxidation with peracetic acid to stabilize the phosphate group .
- Purification involves reverse-phase HPLC with C18 columns, and purity (>98%) is confirmed via mass spectrometry .
Q. How is this compound utilized in PKA activity assays?
The peptide serves as a substrate in kinase activity assays , where PKA transfers a γ-phosphate from ATP to Ser5. Reaction conditions typically include:
- Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
- Detection : Radiolabeled [γ-³²P]ATP or fluorescence-based ADP-Glo™ assays.
- Kinetic parameters : Kemptide’s Km for PKA is ~15–20 μM, making it ideal for measuring enzyme inhibition/activation .
Advanced Research Questions
Q. How can researchers address steric hindrance when synthesizing Kemptide analogs with multiple phosphorylation sites?
Multi-site phosphorylation introduces challenges due to steric bulk of phosphate groups. Resin-bound phosphorylation is preferred:
- Use orthogonally protected Ser/Thr/Tyr residues (e.g., Alloc for one site, Trt for another).
- Sequential deprotection and phosphorylation reduce side reactions. For example, selective removal of Alloc with Pd(0) enables site-specific modification .
- Post-synthesis, HPLC-MS is critical to resolve mixed phospho-isoforms .
Q. What experimental strategies resolve contradictions in phospho-Ser5 dephosphorylation kinetics across phosphatase studies?
Conflicting data (e.g., SCP1 vs. Ssu72 phosphatase activity) arise from structural differences in substrate binding:
- SCP1 exhibits high affinity for phospho-Ser5 via a deep binding groove, confirmed by crystallography (Kd ~0.5 μM) .
- Ssu72 binds phospho-Ser5/7 peptides in reverse orientation, reducing catalytic efficiency (4000-fold lower activity than SCP1) . To reconcile discrepancies:
- Use isothermal titration calorimetry (ITC) to compare binding affinities.
- Validate activity under physiological ionic strength (e.g., 150 mM KCl) to mimic cellular conditions .
Q. How to optimize reaction conditions for detecting low-abundance phospho-Ser5 in complex biological samples?
- Immunoblotting : Use phospho-specific antibodies (e.g., anti-pSer5 PKA substrate antibody) with cross-validation via siRNA knockdown or phosphatase treatment.
- Mass spectrometry : Enrich phosphopeptides using TiO₂ or IMAC columns, followed by LC-MS/MS with collision-induced dissociation (CID) .
- Negative controls : Include non-phosphorylated Kemptide and PKA inhibitors (e.g., H-89) to confirm specificity .
Methodological Considerations Table
Data Contradiction Analysis Example
A study reporting SCP1’s preference for phospho-Ser5 vs. Ssu72’s dual specificity for Ser5/Ser7 can be reconciled by:
Structural modeling : Compare binding interfaces using PyMOL or Rosetta.
Mutagenesis : Replace Ser7 with alanine to isolate Ser5-specific activity.
Activity assays : Measure dephosphorylation rates under identical buffer conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
